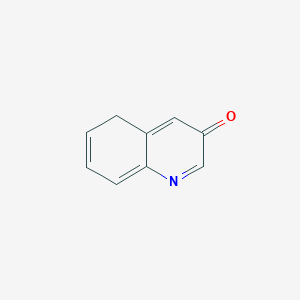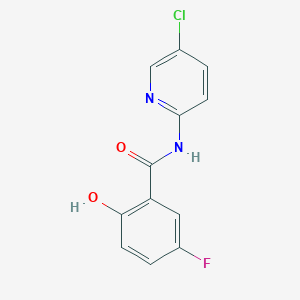![molecular formula C12H9BrF2N2 B14232542 5-Bromo-N-[(3,4-difluorophenyl)methyl]pyridin-3-amine CAS No. 767342-28-9](/img/structure/B14232542.png)
5-Bromo-N-[(3,4-difluorophenyl)methyl]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-[(3,4-difluorophenyl)methyl]pyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a difluorophenylmethyl group attached to the nitrogen atom at the 3rd position. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-[(3,4-difluorophenyl)methyl]pyridin-3-amine typically involves the following steps:
N-Alkylation: The attachment of the 3,4-difluorophenylmethyl group to the nitrogen atom can be accomplished through N-alkylation reactions. This involves the reaction of 5-bromo-3-aminopyridine with 3,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and N-alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and reaction monitoring can enhance the scalability and reproducibility of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-N-[(3,4-difluorophenyl)methyl]pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the aromatic ring.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 5-methoxy-N-[(3,4-difluorophenyl)methyl]pyridin-3-amine.
Aplicaciones Científicas De Investigación
5-Bromo-N-[(3,4-difluorophenyl)methyl]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is utilized in studies investigating the interaction of pyridine derivatives with biological targets such as enzymes and receptors.
Material Science: It is employed in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Agrochemicals: The compound is explored for its potential use in the synthesis of herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of 5-Bromo-N-[(3,4-difluorophenyl)methyl]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and difluorophenyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: Similar structure but with a methyl group instead of the difluorophenylmethyl group.
5-Bromo-N-(4-fluorophenyl)pyridin-2-amine: Similar structure but with a fluorophenyl group instead of the difluorophenylmethyl group.
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: Similar bromine substitution but with a different heterocyclic core.
Uniqueness
5-Bromo-N-[(3,4-difluorophenyl)methyl]pyridin-3-amine is unique due to the presence of both bromine and difluorophenylmethyl groups, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s reactivity and specificity in various applications, making it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
767342-28-9 |
|---|---|
Fórmula molecular |
C12H9BrF2N2 |
Peso molecular |
299.11 g/mol |
Nombre IUPAC |
5-bromo-N-[(3,4-difluorophenyl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C12H9BrF2N2/c13-9-4-10(7-16-6-9)17-5-8-1-2-11(14)12(15)3-8/h1-4,6-7,17H,5H2 |
Clave InChI |
GQQSVEWVESFIBK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CNC2=CC(=CN=C2)Br)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,4-Dimethoxyphenyl)methyl]-3-(2-oxocyclohexyl)propanamide](/img/structure/B14232472.png)
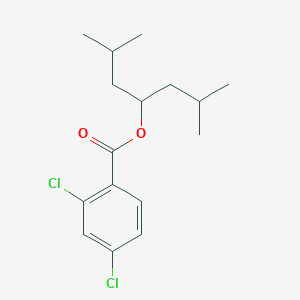
![[1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-](/img/structure/B14232483.png)
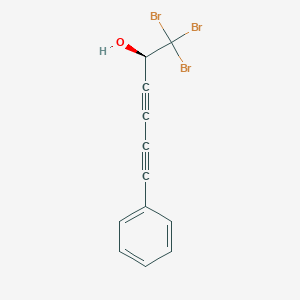
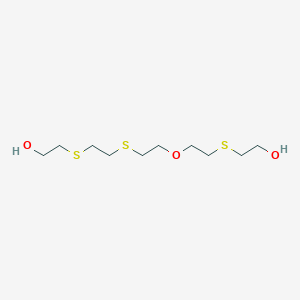



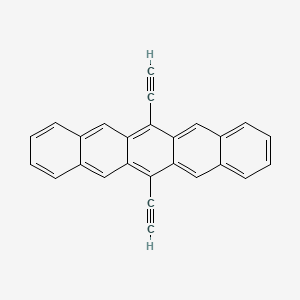
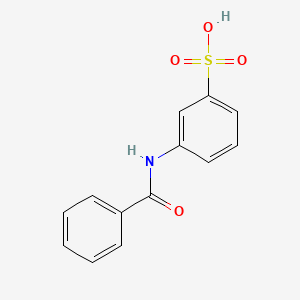
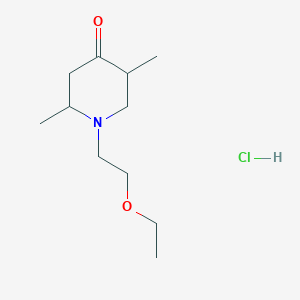
![Cyclohexanone, 2,6-bis[(3-fluoro-4-hydroxyphenyl)methylene]-](/img/structure/B14232540.png)
